11-cis-Retinoic Acid Methyl Ester

Description

Properties

IUPAC Name |

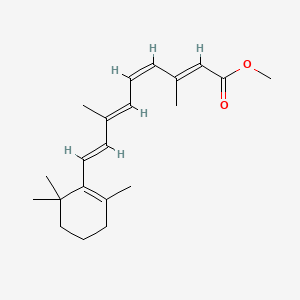

methyl (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7-,13-12+,16-9+,17-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-JIWRVPIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C(=O)OC)\C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858369 |

Source

|

| Record name | (11cis)-O~15~-Methylretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25428-67-5 |

Source

|

| Record name | (11cis)-O~15~-Methylretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 11-cis-Retinoic Acid Methyl Ester: Structure, Properties, and Biological Significance

This technical guide provides a comprehensive overview of 11-cis-retinoic acid methyl ester, a specific isomer of the methyl ester of retinoic acid. This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in retinoids. The guide will delve into the chemical structure, molecular properties, synthesis, and biological relevance of this compound, with a focus on its relationship to the visual cycle and retinoic acid signaling pathways.

Introduction to Retinoids and the Significance of Isomerism

Retinoids, a class of compounds derived from vitamin A, are crucial for a multitude of biological processes, including vision, embryonic development, cellular differentiation, and immune function.[1][2] The biological activity of retinoids is exquisitely dependent on their stereochemistry. Different geometric isomers can exhibit vastly different affinities for their protein targets, leading to distinct physiological outcomes. All-trans-retinoic acid (ATRA) and 9-cis-retinoic acid are the most well-characterized biologically active isomers, acting as ligands for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), respectively.[3][4] This guide focuses on the 11-cis isomer of retinoic acid methyl ester, exploring its unique properties and distinguishing its role from that of other, more prevalent retinoids.

Chemical Structure and Molecular Properties

The fundamental structure of 11-cis-retinoic acid methyl ester is based on a β-ionone ring and a polyunsaturated side chain with a methyl ester group at the terminus. The key feature that distinguishes this molecule is the cis (or Z) configuration of the double bond between carbons 11 and 12 of the polyisoprenoid chain.

Molecular Formula: C₂₁H₃₀O₂[5]

Molecular Weight: 314.46 g/mol [5]

IUPAC Name: methyl (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate

Physicochemical Properties

Retinoids are notoriously sensitive to light, heat, and oxygen, and 11-cis-retinoic acid methyl ester is no exception.[6][7] Proper handling and storage are critical to maintain its isomeric purity and chemical integrity.

| Property | Value/Information | Source(s) |

| Melting Point | Data for the specific 11-cis methyl ester is not readily available. For comparison, the parent 11-cis-retinoic acid has a reported melting point of 372-374°F (189-190°C). | [8] |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, DMSO, and chloroform. For the parent retinoic acid, solubility is ~0.5 mg/mL in ethanol and ~20 mg/mL in DMSO. | [8][9] |

| Stability | Highly sensitive to light, air (oxidation), and heat. Solutions should be prepared fresh and stored under an inert atmosphere (e.g., argon) in amber vials at low temperatures (-20°C to -80°C). Repeated freeze-thaw cycles should be avoided. | [6][7][9] |

| logP | Calculated logP for the all-trans isomer is 5.691. The 11-cis isomer is expected to have a similar value. | [10] |

Spectroscopic Characterization

Definitive identification and purity assessment of 11-cis-retinoic acid methyl ester rely on a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of the all-trans isomer shows a molecular ion peak (M⁺) at m/z 314, corresponding to the molecular weight.[5] The fragmentation pattern would be characteristic of the retinoid structure. LC-MS/MS is a powerful tool for the sensitive and specific quantification of retinoid isomers in complex biological matrices.[13][14]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong carbonyl (C=O) stretch for the ester group around 1750-1735 cm⁻¹, along with characteristic C-O stretching and C=C stretching vibrations from the polyene chain.

-

UV-Visible Spectroscopy: Retinoids exhibit strong UV absorbance due to their conjugated polyene system. The UV-Vis spectrum of 11-cis-retinal, a closely related compound, shows a characteristic absorption maximum.[15][16] The λmax for 11-cis-retinoic acid methyl ester is expected to be in a similar range, providing a means for quantification.

Synthesis and Purification

The synthesis of 11-cis-retinoids is challenging due to the steric hindrance and instability of the 11-cis double bond.[17] A common strategy involves the stereoselective reduction of an 11-yne-retinoid precursor.

Synthetic Pathway Overview

A general synthetic route to 11-cis-retinoids is outlined below. The final esterification step would be a standard procedure.

Sources

- 1. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. academic.oup.com [academic.oup.com]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. Retinoic acid, methyl ester [webbook.nist.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. researchgate.net [researchgate.net]

- 8. CIS-RETINOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Retinoic acid, methyl ester (CAS 339-16-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Retinoic acid(302-79-4) 1H NMR spectrum [chemicalbook.com]

- 12. 11-cis-Retinol | C20H30O | CID 5280382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. sciex.com [sciex.com]

- 15. researchgate.net [researchgate.net]

- 16. The UV-visible action-absorption spectrum of all-trans and 11-cis protonated Schiff base retinal in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. columbia.edu [columbia.edu]

The Role of 11-cis-Retinoic Acid Methyl Ester in Visual Cycle Research: Synthetic Utility and Structural Probing

Topic: Role of 11-cis-Retinoic Acid Methyl Ester in Visual Cycle Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Summary & Core Directive

The Paradox of Instability: The visual cycle hinges on 11-cis-retinal , a chromophore whose intrinsic instability (thermal isomerization to all-trans-retinal) drives the phototransduction cascade. However, this same instability plagues in vitro research. Handling 11-cis-retinal requires strict dark conditions and low temperatures, making it a logistical nightmare for high-throughput screening or structural biology.

The Solution: 11-cis-Retinoic Acid Methyl Ester (11-cis-RAME) serves a critical, albeit specialized, role as a stable synthetic precursor and a non-reactive structural probe . Unlike the aldehyde (retinal), the methyl ester is resistant to Schiff base formation and less prone to spontaneous isomerization and oxidation.

This guide details the application of 11-cis-RAME not as a biological intermediate, but as a high-fidelity tool for:

-

Controlled Generation: Producing high-purity 11-cis-retinal in situ for opsin regeneration assays.

-

Structural Interrogation: Probing retinoid-binding pockets (e.g., CRALBP, RPE65) without covalent locking.

-

Analytical Standardization: Serving as a stable internal standard for HPLC/LC-MS profiling of retinoid metabolism.

Part 2: Chemical Biology & Mechanism of Action

The Stability-Reactivity Trade-off

In the biological visual cycle, 11-cis-retinyl esters (fatty acid esters like palmitate) are the storage forms. However, in a chemical research setting, the methyl ester of the acid (11-cis-RAME) offers unique advantages:

-

No Schiff Base Formation: The ester group cannot form the covalent imine bond (Schiff base) with Lysine-296 of opsin. This allows researchers to study non-covalent initial binding events in the opsin pocket.

-

Oxidative Resistance: The ester is significantly more stable against oxidation compared to the aldehyde (retinal) or alcohol (retinol).

Mechanism of Conversion (The "Just-in-Time" Protocol)

For functional assays, 11-cis-RAME is reduced to 11-cis-retinol and then oxidized to 11-cis-retinal. This "Just-in-Time" synthesis ensures that the chromophore introduced to the opsin is free of degradation products (like 11-cis-retinoic acid or all-trans isomers).

Figure 1: The "Just-in-Time" synthetic pathway using 11-cis-RAME as a stable precursor for generating active chromophore.

Part 3: Experimental Protocols

Protocol A: Controlled Reduction for Opsin Regeneration

Objective: Generate fresh 11-cis-retinal from 11-cis-RAME for binding assays. Rationale: Commercial 11-cis-retinal often degrades during shipping. Starting from the ester ensures >98% isomeric purity.

Reagents:

-

DIBAL-H (Diisobutylaluminum hydride) in toluene

-

Manganese Dioxide (MnO2) - Activated

-

Hexane/Ethyl Acetate (HPLC grade)

Workflow:

-

Reduction (Ester → Alcohol):

-

Oxidation (Alcohol → Aldehyde):

-

Quantification (UV-Vis):

-

Measure absorbance at 380 nm (retinal) vs 325 nm (retinol).

-

Acceptance Criteria: A380/A280 ratio > 0.6.

-

Protocol B: Non-Covalent Binding Assay (Competition Study)

Objective: Determine if a drug candidate competes with the retinoid binding pocket of CRALBP or RPE65 using 11-cis-RAME as a non-reactive tracer.

-

Incubation: Mix purified RPE65 (100 nM) with 11-cis-RAME (500 nM) in binding buffer (pH 7.4).

-

Competition: Add increasing concentrations of the test compound (0.1 - 10 µM).

-

Separation: Use size-exclusion chromatography (SEC) or charcoal-dextran to separate bound vs. free ligand.

-

Detection: Analyze the protein fraction by HPLC. 11-cis-RAME will elute at a distinct retention time from the test compound.

Part 4: Data Analysis & Interpretation

HPLC Retention Profiles

When analyzing the purity of your generated chromophore or the stability of your probe, accurate HPLC identification is paramount.

| Compound | Retention Time (min)* | UV Max (nm) | Key Characteristic |

| 11-cis-RAME | 12.5 | 350 | Sharp peak; highly lipophilic; stable standard. |

| 11-cis-Retinol | 8.2 | 318 | Broadens slightly; sensitive to acid. |

| 11-cis-Retinal | 6.5 | 380 | Distinct yellow color; photo-sensitive. |

| all-trans-Retinal | 7.1 | 387 | Common contaminant (isomerization product). |

*Note: Retention times based on Normal Phase HPLC (Silica, Hexane/Ethyl Acetate gradient).

Troubleshooting Common Issues

-

Issue: High levels of all-trans-isomer detected.

-

Issue: Incomplete oxidation (presence of retinol).

Part 5: Structural Biology Visualization

Understanding where 11-cis-RAME fits in the research ecosystem requires visualizing the interaction network.

Figure 2: The three primary pillars of 11-cis-RAME utility in visual cycle research.

Part 6: References

-

Chemical Reviews (ACS). "Chemistry of the Retinoid (Visual) Cycle." Detailed mechanisms of retinoid isomerization and ester hydrolysis.

-

NIH / PubMed. "The role of 11-cis-retinyl esters in vertebrate cone vision." Differentiation between biological esters and synthetic tools.

-

NIST Chemistry WebBook. "Retinoic acid, methyl ester." Chemical properties and spectral data for methyl esters.

-

Santa Cruz Biotechnology. "11-cis Retinoic Acid."[1][2] Commercial availability and application notes for retinoid derivatives.

Sources

- 1. shubhambiopharma.com [shubhambiopharma.com]

- 2. shubhambiopharma.com [shubhambiopharma.com]

- 3. The role of 11-cis-retinyl esters in vertebrate cone vision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of 11-cis-retinyl esters in vertebrate cone vision - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Thermodynamic & Kinetic Stability Profile: 11-cis-Retinoic Acid Methyl Ester vs. 11-cis-Retinal

This technical guide provides a rigorous analysis of the thermodynamic, kinetic, and chemical stability profiles of 11-cis-retinoic acid methyl ester (11-cis-RAME) versus 11-cis-retinal . It is designed for researchers requiring precise handling protocols and mechanistic understanding of these retinoids.

Executive Summary

In retinoid research, the stability trade-off is binary: Biological Activity vs. Chemical Inertness .

-

11-cis-Retinal is the "Reactive Chromophore." It is thermodynamically unstable (

kcal/mol vs. all-trans) and chemically reactive (Schiff base formation), essential for its role in phototransduction but detrimental for long-term storage. -

11-cis-Retinoic Acid Methyl Ester (11-cis-RAME) is the "Analytical Anchor." While it retains the high-energy 11-cis steric strain, the methyl ester functionality significantly dampens chemical reactivity (oxidation/polymerization), making it the superior standard for HPLC calibration and long-term banking.

Molecular Architecture & Steric Strain

Both molecules share the polyene chain with a cis bend at carbon 11. The instability of the 11-cis configuration is intrinsic to the steric clash between the C10-Hydrogen and the C13-Methyl group .

-

11-cis-Retinal: The terminal aldehyde (-CHO) is electron-withdrawing, extending conjugation. This lowers the energy of the LUMO, making the polyene chain susceptible to nucleophilic attack and photo-oxidation.

-

11-cis-RAME: The methyl ester (-COOMe) provides similar conjugation but lacks the reactive carbonyl proton. It prevents the formation of Schiff bases with amine-containing impurities or buffers, a primary degradation pathway for retinal.

Diagram 1: Isomerization Energy Landscape

The following diagram illustrates the energy barrier (

Figure 1: Reaction coordinate for the thermal isomerization of 11-cis-retinoids. The high ground-state energy of the 11-cis form drives the reaction toward the all-trans sink.

Thermodynamic & Kinetic Analysis

Thermodynamic Stability ( )

The 11-cis isomer is approximately 3.5 to 4.0 kcal/mol higher in free energy than the all-trans isomer. This energy gap is primarily entropic and steric, not electronic.

-

Equilibrium Constant (

): At 25°C, the equilibrium heavily favors the trans isomer ( -

Implication: In solution, both compounds will eventually isomerize to all-trans until equilibrium is reached. The rate at which this happens distinguishes them.

Kinetic Stability (Thermal Isomerization)

-

11-cis-Retinal:

- (Thermal): ~22–26 kcal/mol in organic solvents (e.g., hexane, ethanol).

-

Catalysis: Highly sensitive to acid catalysis and nucleophiles (e.g., amines, lysine residues). In the presence of cellular nucleophiles or acidic buffers, the barrier drops significantly (~17 kcal/mol), accelerating degradation.

-

11-cis-RAME:

- (Thermal): Similar intrinsic barrier (~25 kcal/mol) due to the polyene mechanics.

-

Catalysis: The ester group is not catalytic for isomerization under physiological pH. It requires specific hydrolytic enzymes or strong base/acid to affect the chain geometry significantly. Therefore, in pure solvent, 11-cis-RAME exhibits a longer kinetic half-life than retinal.

Chemical Stability Comparison

| Parameter | 11-cis-Retinal | 11-cis-Retinoic Acid Methyl Ester |

| Oxidation | High Risk: Aldehyde oxidizes to retinoic acid rapidly in air. | Moderate Risk: Polyene chain can oxidize, but terminal group is stable. |

| Schiff Base | Yes: Reacts with amines (Tris, amino acids) to form imines.[1] | No: Inert to amines. |

| Hydrolysis | N/A: Aldehyde does not hydrolyze. | Risk: Hydrolyzes to retinoic acid in basic/acidic aqueous media. |

| Photostability | Very Low: Quantum yield for isomerization is high (~0.67). | Low: Still photo-labile; must handle under dim red light. |

Experimental Protocols

Handling & Storage (The "Red Light" Rule)

To maintain the integrity of 11-cis-RAME and 11-cis-Retinal, a self-validating storage protocol is required.

-

Lighting: All manipulations must occur under dim red light (

nm). White light causes immediate photoisomerization. -

Solvent: Store stocks in Argon-purged n-hexane or benzene. Avoid ethanol/methanol for long-term storage of retinal to prevent acetal formation.

-

Temperature:

-

Short-term (Weeks): -20°C.

-

Long-term (Months/Years): -80°C.[2]

-

-

Vessel: Amberized glass vials with Teflon-lined caps. Plastic absorbs retinoids.

HPLC Analysis Workflow

The following protocol separates 11-cis from all-trans and 13-cis isomers.

System: Normal-Phase HPLC (Silica column) Rationale: Normal phase is superior for geometric isomer separation compared to Reverse Phase (C18), which often co-elutes cis isomers.

Figure 2: Analytical workflow for the separation of retinoid isomers.

Method Parameters:

-

Column: Silica (e.g., Zorbax Sil, 5 µm, 4.6 x 250 mm).

-

Mobile Phase:

-

For Retinal: 95% Hexane / 5% Ethyl Acetate.

-

For Methyl Ester: 98% Hexane / 2% Isopropanol (adjust polarity slightly to resolve ester from acid impurities).

-

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection:

-

11-cis-Retinal:

nm. -

11-cis-RAME:

nm (Blue-shifted due to loss of aldehyde conjugation).

-

Implications for Drug Development

-

Prodrug Design: 11-cis-retinal is too unstable for direct formulation. 11-cis-RAME is a viable analytical standard but not an ideal prodrug due to hydrolysis risks.

-

Formulation: If 11-cis-retinal is the target API, it must be stabilized as a Schiff base conjugate or encapsulated in liposomes to prevent oxidation and thermal isomerization.

-

Quantification: Always use 11-cis-RAME as the external standard for quantifying 11-cis-retinoic acid levels, as the acid itself is prone to adsorption and decarboxylation.

References

-

Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. Journal of Biological Chemistry. [Link]

-

Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells. Biochemistry (ACS). [Link]

-

The Stereoisomerization of 11-cis-Retinal. Journal of Biological Chemistry. [Link]

-

Chemistry of the Retinoid (Visual) Cycle. Chemical Reviews. [Link]

-

Sensitive and accurate quantitation of retinoic acid isomers in biological samples. SCIEX Technical Notes. [Link]

Sources

metabolic pathways of 11-cis-retinoic acid methyl ester in RPE cells

An In-Depth Technical Guide to the Metabolic Pathways of 11-cis-Retinoic Acid Methyl Ester in Retinal Pigment Epithelium (RPE) Cells

Foreword

The retinal pigment epithelium (RPE) is a cellular monolayer that forms the outer blood-retina barrier and is indispensable for the function and health of photoreceptor cells. Its canonical role in the visual cycle—the regeneration of the 11-cis-retinal chromophore—is well-established.[1][2] Beyond this, the RPE is a site of active retinoid metabolism, possessing a robust enzymatic toolkit for the storage, transport, and detoxification of various vitamin A derivatives.[3][4] While retinoic acid is not a direct intermediate in the photopigment cycle, it is a potent signaling molecule produced in the neural retina, and the RPE plays a key role in regulating its local concentration.[3]

This guide delves into the metabolic pathways of a specific, non-canonical retinoid: 11-cis-retinoic acid methyl ester . As this compound is not a known endogenous metabolite of the classical visual cycle, this document synthesizes established principles of retinoid biochemistry in the RPE to construct a predictive metabolic map. This analysis is grounded in the known enzymatic capabilities of RPE cells, providing a scientifically rigorous framework for researchers, scientists, and drug development professionals. We will explore the likely enzymatic steps, from initial hydrolysis to subsequent oxidative modifications, and provide field-proven experimental protocols to validate these proposed pathways.

Predicted Metabolic Fate of 11-cis-Retinoic Acid Methyl Ester in RPE Cells

The metabolism of 11-cis-retinoic acid methyl ester in RPE cells is predicted to be a multi-step process involving cellular uptake, enzymatic hydrolysis of the ester bond, and subsequent oxidative catabolism of the resulting 11-cis-retinoic acid.

Step 1: Cellular Uptake

As a lipophilic molecule, 11-cis-retinoic acid methyl ester is expected to readily cross the cell membrane of RPE cells via passive diffusion. While specific transporters for this molecule have not been identified, the general transport mechanisms for hydrophobic retinoids, which may involve binding to proteins in the extracellular space for delivery to the cell surface, could also play a role.[5]

Step 2: Ester Hydrolysis to 11-cis-Retinoic Acid

The initial and pivotal metabolic step is the hydrolysis of the methyl ester to yield methanol and the biologically active 11-cis-retinoic acid. This reaction is critical as the carboxylic acid moiety is essential for both receptor binding and subsequent enzymatic processing.

-

Catalyzing Enzyme: Carboxylesterases (CES).

-

Causality and Expertise: RPE cells are known to express carboxylesterases. Specifically, human carboxylesterase 1 (CES1) has been identified in the RPE and has demonstrated the ability to hydrolyze retinyl esters.[6] Although its activity on a methyl ester of retinoic acid has not been directly tested, CES enzymes are characterized by broad substrate specificity for ester-containing compounds. Therefore, it is highly probable that an enzyme from this family would catalyze the de-esterification of 11-cis-retinoic acid methyl ester. While some studies on bovine CES1 did not show hydrolysis of the long-chain retinyl palmitate, the substrate specificity can vary between species and with the nature of the ester group.[7]

Step 3: Oxidative Metabolism of 11-cis-Retinoic Acid

Once formed, 11-cis-retinoic acid is likely shunted into a catabolic pathway to prevent aberrant signaling and ensure its clearance. The primary mechanism for retinoic acid catabolism in multiple tissues, including the RPE, is oxidation mediated by cytochrome P450 enzymes.[3][8][9]

-

Catalyzing Enzymes: Cytochrome P450 family, particularly the CYP26 subfamily (CYP26A1, B1, C1), which are known specialists in retinoic acid hydroxylation.[9][10]

-

Causality and Expertise: Studies on cultured bovine, human, and rabbit RPE cells have conclusively shown that they metabolize all-trans-retinoic acid into more polar compounds.[3][8][11] The principal metabolite identified is 4-oxo-all-trans-retinoic acid, a known product of CYP-mediated activity.[3][8] This metabolic process is inducible by retinoic acid and can be inhibited by ketoconazole, a classic P450 inhibitor, confirming the enzymatic mechanism.[3][8] It is mechanistically sound to predict that 11-cis-retinoic acid would also serve as a substrate for these enzymes, undergoing hydroxylation (e.g., at the C4 position) followed by oxidation to yield polar metabolites like 4-oxo-11-cis-retinoic acid .

Ancillary Metabolic Pathways

-

Isomerization: It is plausible that 11-cis-retinoic acid could undergo isomerization to other forms, such as all-trans-retinoic acid or 13-cis-retinoic acid, either enzymatically or non-enzymatically. These isomers would then be subject to their own well-documented metabolic fates. For instance, 13-cis-retinoic acid (isotretinoin) is known to inhibit 11-cis-retinol dehydrogenase, demonstrating cross-talk between different retinoid pathways.[12]

-

Conjugation: To facilitate excretion from the cell, the polar oxidized metabolites of retinoic acid may undergo Phase II conjugation reactions, such as glucuronidation. This is a common detoxification pathway for retinoids in other tissues.[10]

Caption: Proposed metabolic pathway of 11-cis-retinoic acid methyl ester in RPE cells.

Experimental Protocols for Pathway Validation

The validation of the proposed metabolic pathway requires a systematic approach combining cell culture, controlled incubation, and advanced analytical chemistry. Each step is designed to be a self-validating system, with appropriate controls to ensure data integrity.

RPE Cell Culture

Maintaining the metabolic phenotype of RPE cells in culture is paramount. Primary cultures or induced pluripotent stem cell (iPSC)-derived RPE are preferred over immortalized cell lines, which may have altered metabolic enzyme expression.

-

Step 1: Cell Sourcing & Seeding: Isolate primary human RPE cells using a non-enzymatic or collagenase/hyaluronidase-based method to preserve cell surface proteins.[13] Alternatively, differentiate iPSCs to a mature, pigmented, cobblestone-monolayer phenotype.

-

Step 2: Culture Conditions: Plate cells on permeable supports (e.g., Transwell inserts) coated with an appropriate extracellular matrix (e.g., laminin, collagen IV) to promote polarization and differentiation.[14]

-

Step 3: Maturation: Culture for at least 6-8 weeks post-confluence to allow for the development of mature RPE characteristics, including tight junctions and expression of key visual cycle proteins.

-

Step 4: Quality Control: Validate the culture by confirming the expression of RPE markers (e.g., RPE65, CRALBP, BEST1) via RT-PCR or Western blot and assess monolayer integrity by measuring transepithelial electrical resistance (TEER).

In Vitro Metabolism Assay

This protocol is designed to measure the conversion of the parent compound into its metabolites over time.

-

Step 1: Preparation: Grow validated RPE cultures to maturity. On the day of the experiment, wash the cells with serum-free medium to remove potential interfering substances.

-

Step 2: Incubation: Add fresh, serum-free medium containing a known concentration of 11-cis-retinoic acid methyl ester (e.g., 1-10 µM). All procedures must be performed under dim red light to prevent photoisomerization of retinoids.

-

Step 3: Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect both the culture medium and the cells. The medium will contain secreted metabolites, while the cell pellet will contain intracellular retinoids.

-

Step 4: Control Groups:

-

No-Cell Control: Incubate the compound in medium without cells to check for non-enzymatic degradation.

-

Vehicle Control: Treat cells with the vehicle (e.g., ethanol) alone to establish a baseline chromatogram.

-

Inhibitor Control: Pre-incubate a set of cells with an inhibitor (e.g., ketoconazole for P450s) to confirm the role of the target enzyme family.

-

-

Step 5: Sample Quenching & Storage: Immediately place collected samples on ice. For the cell pellet, add a quenching solution like cold methanol to halt enzymatic activity. Store all samples at -80°C until extraction.

Metabolite Extraction and Analysis

This protocol uses liquid-liquid extraction and subsequent analysis by High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

-

Step 1: Extraction:

-

To the cell pellet or medium, add a protein precipitation/extraction solvent (e.g., acetonitrile or a mixture of hexane and isopropanol).

-

Include an internal standard (e.g., a deuterated or synthetic retinoid not present in the sample) for accurate quantification.

-

Vortex thoroughly and centrifuge at high speed (e.g., 13,000 x g) to pellet debris.[15]

-

-

Step 2: Sample Preparation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of mobile phase.

-

Step 3: HPLC Separation:

-

Step 4: MS/MS Detection and Quantification:

-

The HPLC eluent is directed to a tandem mass spectrometer operating in a mode such as Selected Reaction Monitoring (SRM).[17]

-

Parent Compound: Monitor the specific precursor-to-product ion transition for 11-cis-retinoic acid methyl ester.

-

Predicted Metabolites: Monitor transitions for 11-cis-retinoic acid, 4-oxo-11-cis-retinoic acid, and other potential isomers and hydroxylated products.

-

Quantification: Generate a standard curve using authentic standards for the parent compound and any available metabolite standards. Quantify metabolites based on the peak area ratio relative to the internal standard.

-

Caption: Experimental workflow for elucidating the metabolism of 11-cis-retinoic acid methyl ester.

Expected Data and Interpretation

The successful execution of these protocols would yield quantitative data on the disappearance of the parent compound and the appearance of its metabolites over time.

Table 1: Hypothetical Metabolite Profile in RPE Cell Culture Supernatant (24h Incubation)

| Compound | Retention Time (min) | Concentration (pmol/mg protein) | Proposed Identity |

| 11-cis-Retinoic Acid Methyl Ester | 5.2 | 50 ± 8 | Parent Compound |

| 11-cis-Retinoic Acid | 8.9 | 350 ± 45 | Hydrolysis Product |

| Metabolite A | 12.5 | 120 ± 15 | 4-oxo-11-cis-Retinoic Acid |

| Metabolite B | 14.1 | 35 ± 6 | Hydroxylated Metabolite |

Interpretation:

-

A time-dependent decrease in 11-cis-retinoic acid methyl ester with a corresponding increase in 11-cis-retinoic acid would validate the initial hydrolysis step.

-

The subsequent appearance of more polar metabolites (like Metabolites A and B) that are absent in no-cell controls would confirm cellular metabolism.

-

If the formation of these polar metabolites is significantly reduced in the presence of ketoconazole, it would strongly support the involvement of cytochrome P450 enzymes.

-

The structural identity of novel metabolites would be confirmed using high-resolution mass spectrometry and comparison with synthesized chemical standards.

Conclusion and Future Directions

While direct experimental evidence on the metabolism of 11-cis-retinoic acid methyl ester in RPE cells is not yet published, a robust, predictive pathway can be constructed based on the well-characterized enzymatic machinery of this cell type. The proposed pathway involves an initial hydrolysis by carboxylesterases followed by cytochrome P450-mediated oxidation. This guide provides both the theoretical framework and the detailed, field-proven experimental protocols necessary to rigorously test this hypothesis.

Understanding the metabolic fate of novel or synthetic retinoids is crucial for drug development, particularly for therapies targeting retinal diseases. Elucidating this pathway will provide critical insights into the compound's mechanism of action, potential for local toxicity, and pharmacokinetic profile within the unique environment of the outer retina. The methodologies described herein offer a clear path forward for researchers to illuminate this and other novel retinoid metabolic pathways.

References

-

Edwards, R. B., & Adler, A. J. (1995). Retinoic Acid Metabolism in Cultured Retinal Pigment Epithelial Cells. Investigative Ophthalmology & Visual Science, 36(3), 708-717. [Link][3]

-

IOVS. (1995). Retinoic acid metabolism in cultured retinal pigment epithelial cells. ARVO Journals. [Link][11]

-

National Library of Medicine. (1995). Retinoic acid metabolism in cultured retinal pigment epithelial cells. PubMed. [Link][8]

-

Moiseyev, G., et al. (2015). Human carboxylesterase 1 is expressed in retinal pigment epithelium and hydrolyzes retinyl ester. Investigative Ophthalmology & Visual Science, 56(7), 1937. [Link][6]

-

Cross, M. (n.d.). Biosynthesis of 11-cis-retinoids and retinyl esters by bovine pigment epithelium membranes. Accessed February 22, 2026. [Link]

-

Kaylor, J. J., et al. (2014). Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT). Proceedings of the National Academy of Sciences, 111(20), 7302-7307. [Link][18]

-

Flood, M. T., Bridges, C. D., Alvarez, R. A., Blaner, W. S., & Gouras, P. (1983). Retinoid metabolism in cultured human retinal pigment epithelium. Experimental Eye Research, 36(4), 557-568. [Link][19]

-

Palczewski, K. (2012). Retinoids for Treatment of Retinal Diseases. Annual review of pharmacology and toxicology, 52, 365-385. [Link][1]

-

Bernstein, P. S., Law, W. C., & Rando, R. R. (1987). Isomerization of all-trans-retinoids to 11-cis-retinoids in vitro. Proceedings of the National Academy of Sciences, 84(7), 1849-1853. [Link][20]

-

Marchese, M., et al. (2024). Retinoid Synthesis Regulation by Retinal Cells in Health and Disease. International Journal of Molecular Sciences, 25(10), 5413. [Link][2]

-

Chen, Y., et al. (2016). Potential Therapeutic Agents Against Retinal Diseases Caused by Aberrant Metabolism of Retinoids. Investigative Ophthalmology & Visual Science, 57(3), 1137-1147. [Link][21]

-

SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. Accessed February 22, 2026. [Link][22]

-

ResearchGate. (n.d.). Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. Accessed February 22, 2026. [Link][15]

-

National Library of Medicine. (n.d.). HPLC/MS(N) analysis of retinoids. PubMed. [Link][16]

-

Sieving, P. A., et al. (2001). Inhibition of the visual cycle in vivo by 13-cis retinoic acid protects from light damage and provides a mechanism for night blindness in isotretinoin therapy. Proceedings of the National Academy of Sciences, 98(4), 1835-1840. [Link][12]

- Hu, J., & Bok, D. (1999). Maintenance of retinoid metabolism in human retinal pigment epithelium cell culture. Experimental Eye Research, 68(6), 725-733.

-

Moiseyev, G., et al. (2013). Cloning and Characterization of a Carboxylesterase from Bovine Retinal Pigment Epithelium. Investigative Ophthalmology & Visual Science, 54(15), 519. [Link][7]

-

Zolfaghari, R., & Ross, A. C. (2003). Retinoid Metabolism: New Insights. The Journal of nutrition, 133(1), 299S. [Link][10]

-

Ovid. (n.d.). Determination of isotretinoin in human plasma by high performance liquid chromatography–electrospray ionization mass spectrometry. Accessed February 22, 2026. [Link][23]

-

Thatcher, J. E., & Isoherranen, N. (2009). Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism. Vitamins and hormones, 80, 131-160. [Link][9]

-

Haeseleer, F., & Palczewski, K. (2016). Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function. Nutrients, 8(11), 748. [Link][24]

-

Du, J., et al. (2016). Reductive carboxylation is a major metabolic pathway in the retinal pigment epithelium. Proceedings of the National Academy of Sciences, 113(51), 14710-14715. [Link][25]

-

ideXlab. (n.d.). 11 Cis Retinal - Explore the Science & Experts. Accessed February 22, 2026. [Link][26]

-

Ento Key. (2016, October 28). The Retinal Pigment Epithelium. [Link][4]

-

Tangeman, Q., et al. (2023). DISTINCT METABOLIC STATES DIRECT RETINAL PIGMENT EPITHELIUM CELL FATE DECISIONS. bioRxiv. [Link][27]

-

Driessen, C. A., et al. (2000). Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters. Molecular and Cellular Biology, 20(12), 4275-4287. [Link][28]

-

Du, J., et al. (2016). Reductive carboxylation is a major metabolic pathway in the retinal pigment epithelium. Proceedings of the National Academy of Sciences of the United States of America, 113(51), 14710-14715. [Link][29]

-

Thatcher, J. E., & Isoherranen, N. (2015). Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer. Current topics in medicinal chemistry, 15(9), 835-847. [Link][30]

-

Augusta University. (n.d.). Visual cycle in the mammalian eye. Retinoid-binding proteins and the distribution of 11-cis retinoids. Accessed February 22, 2026. [Link][31]

-

Banerjee, C. K., & Sani, B. P. (1982). Cellular uptake of retinoic acid in vitro. Biochimica et Biophysica Acta (BBA) - General Subjects, 715(1), 109-115. [Link][32]

-

Kaylor, J. J., et al. (2014). Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT). Proceedings of the National Academy of Sciences, 111(20), 7302-7307. [Link]

-

Chatterjee, S., et al. (2025). Studies of All-trans Retinoic Acid Transport in the Eye. Investigative Ophthalmology & Visual Science, 66(6), 84. [Link][5]

-

Looking for In Vitro Models for Retinal Diseases. (2021). MDPI. [Link][14]

Sources

- 1. Retinoids for Treatment of Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. The Retinal Pigment Epithelium | Ento Key [entokey.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Retinoic acid metabolism in cultured retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Retinoid Metabolism: New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. HPLC/MS(N) analysis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. pnas.org [pnas.org]

- 18. Retinoid metabolism in cultured human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isomerization of all-trans-retinoids to 11-cis-retinoids in vitro [pubmed.ncbi.nlm.nih.gov]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. sciex.com [sciex.com]

- 22. ovid.com [ovid.com]

- 23. Retinoic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 24. Reductive carboxylation is a major metabolic pathway in the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 11 Cis Retinal - Explore the Science & Experts | ideXlab [idexlab.com]

- 26. DISTINCT METABOLIC STATES DIRECT RETINAL PIGMENT EPITHELIUM CELL FATE DECISIONS | bioRxiv [biorxiv.org]

- 27. Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 29. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 31. Cellular uptake of retinoic acid in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 11-cis-Retinoic Acid vs. 11-cis-Retinoic Acid Methyl Ester

This guide details the physicochemical, synthetic, and functional divergences between 11-cis-Retinoic Acid (11cRA) and its Methyl Ester derivative (11cRA-ME) .

While often conflated in general conversation, these two compounds serve distinct roles in retinoid biochemistry and pharmacology.[1] The acid is a polar, ionizable potential ligand; the methyl ester is a lipophilic, non-ionizable synthetic intermediate or prodrug probe.[1]

Executive Summary

11-cis-Retinoic Acid (11cRA) is a geometric isomer of tretinoin (all-trans-RA) and isotretinoin (13-cis-RA). Unlike the visual chromophore 11-cis-retinal, 11cRA cannot form a Schiff base with opsin but serves as a critical non-covalent probe for the retinoid binding pocket.

11-cis-Retinoic Acid Methyl Ester (11cRA-ME) is the C1-carboxyl methyl derivative. It eliminates the negative charge of the headgroup, significantly altering lipophilicity (LogP) and membrane permeability.[1] It is primarily used as:

-

An Analytical Standard: To improve peak shape and retention in gas chromatography (GC) or HPLC.[1]

-

A Mechanistic Probe: To test the role of the salt bridge (counterion interaction) in retinoid-binding proteins (e.g., CRALBP, RPE65).

-

A Prodrug: To facilitate passive diffusion across the lipid bilayer before intracellular hydrolysis.[1]

Part 1: Physicochemical Divergence[1]

The fundamental difference lies at the C15 terminus. The 11-cis steric hindrance (clash between C10-H and C13-Methyl) remains constant in both, making both thermodynamically unstable and prone to isomerization to all-trans or 13-cis forms upon thermal or light exposure.

Comparative Properties Table

| Feature | 11-cis-Retinoic Acid (11cRA) | 11-cis-Retinoic Acid Methyl Ester (11cRA-ME) |

| Formula | ||

| Molecular Weight | ~300.44 g/mol | ~314.46 g/mol |

| Head Group | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH3) |

| pKa | ~4.8 (Ionized at physiological pH 7.4) | Non-ionizable (Neutral) |

| LogP (Lipophilicity) | ~4.6 - 5.0 | ~6.0 - 6.5 (Significantly higher) |

| Solubility | Soluble in DMSO, EtOH; sparingly in water (pH dependent) | Soluble in Hexane, DCM; Insoluble in water |

| Opsin Interaction | Electrostatic repulsion possible in hydrophobic pockets; H-bond donor | No electrostatic interaction; purely steric/hydrophobic probe |

| HPLC Elution (RP) | Elutes earlier (more polar) | Elutes later (more hydrophobic) |

Structural Logic Diagram

The following diagram illustrates the structural transformation and the steric stress inherent to the 11-cis configuration.

Caption: Structural comparison highlighting the modification of the head group while retaining the sterically hindered 11-cis geometry.

Part 2: Synthetic Pathways & Stability[1]

Synthesis Challenges

Synthesis of 11-cis-retinoids is non-trivial due to the thermodynamic preference for the all-trans isomer.

-

Acid Synthesis: Often achieved via stereoselective Wittig reactions or by hydrolyzing 11-cis-retinyl esters (though hydrolysis often induces isomerization).

-

Ester Synthesis: 11cRA-ME is typically synthesized from 11cRA using Diazomethane (

) or Trimethylsilyldiazomethane . Acid-catalyzed esterification (MeOH/H+) is risky due to acid-catalyzed isomerization of the polyene chain.

Stability Protocol (Self-Validating)

-

The "Red Light" Rule: Both compounds absorb UV/Blue light (approx. 340–360 nm). All handling must occur under dim red light (>600 nm).[1]

-

Thermal Isomerization: The 11-cis bond relaxes to all-trans at room temperature.

-

Storage: -80°C under Argon.

-

Solvents: Avoid halogenated solvents (e.g., chloroform) which can generate free radicals and catalyze isomerization.[1] Use peroxide-free THF or HPLC-grade Hexane.

-

Part 3: Biological Interface & Pharmacokinetics[1]

The methyl ester is frequently used to probe the Opsin binding pocket or Retinoid Binding Proteins (CRBP/CRALBP) .

Mechanism of Action[2][3]

-

11cRA (Acid):

-

Binding: Can bind to nuclear receptors (RARs) if the 11-cis isomerizes to all-trans or 9-cis intracellularly.

-

Transport: Requires carrier proteins (e.g., CRABP) or active transport due to the ionized carboxylate at physiological pH.[1]

-

-

11cRA-ME (Ester):

-

Membrane Permeability: Crosses cell membranes passively (high LogP).[1]

-

Prodrug Action: Intracellular esterases (e.g., Carboxylesterase 1) hydrolyze the ester back to the acid.[1]

-

Binding Probe: In vitro, it is used to test if a protein requires a salt bridge.[1] If the Acid binds but the Ester does not, the interaction is electrostatic (e.g., with an Arginine residue).[1] If both bind, the interaction is hydrophobic.[1]

-

Caption: Differential membrane transport and intracellular activation pathways for the acid versus the methyl ester.

Part 4: Experimental Protocols

HPLC Separation Methodology

Separating 11-cis from 13-cis and all-trans isomers is the critical analytical challenge. The Methyl Ester (ME) is often preferred for analysis because it eliminates peak tailing caused by the carboxyl group interacting with silica silanols.

Method A: Normal Phase (Best for Isomer Resolution)

-

Column: Silica (e.g., Zorbax Sil or Lichrosorb Si-60), 5 µm, 4.6 x 250 mm.[1]

-

Mobile Phase:

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV at 350 nm (approximate

for 11-cis). -

Elution Order:

Method B: Reverse Phase (C18)

-

Column: C18 (e.g., Supleco Ascentis Express RP-Amide or ODS), 3 µm.[1]

-

Mobile Phase:

-

Acetonitrile / Water (containing 10mM Ammonium Acetate).[1]

-

-

Differentiation:

-

11cRA (Acid): Elutes early (Retention factor

). -

11cRA-ME (Ester): Elutes late (Retention factor

) due to methyl cap.

-

-

Why use RP? Better for biological matrices (plasma/tissue) where protein precipitation is needed.[1]

Synthesis of Methyl Ester (Micro-Scale Protocol)

Use this protocol to convert 11cRA to 11cRA-ME for GC/MS or binding confirmation.

-

Preparation: Dissolve 100 µg 11-cis-retinoic acid in 100 µL anhydrous ether in a brown glass vial (dim red light).

-

Derivatization: Add 50 µL of Trimethylsilyldiazomethane (2.0 M in hexanes).

-

Reaction: Add 10 µL of Methanol (catalyst). Evolution of

gas (bubbles) indicates reaction. -

Incubation: Let stand for 15 minutes at room temperature (in dark).

-

Quench: Add 10 µL Glacial Acetic Acid to destroy excess reagent (solution turns colorless).

-

Dry: Evaporate solvent under a stream of Argon.

-

Reconstitute: Dissolve in HPLC mobile phase immediately.

References

-

Kane, M. A., & Napoli, J. L. (2010).[1] Quantification of endogenous retinoids.[4][5][6] Methods in Molecular Biology, 652, 1-54.[1] Link

-

Rando, R. R. (2001).[1] The biochemistry of the visual cycle. Chemical Reviews, 101(7), 1881-1896.[1][7] Link[1]

-

Gundersen, T. E., et al. (2007).[1] Quantitative high-performance liquid chromatographic determination of retinoids in human serum using on-column methylation. Journal of Chromatography B, 854(1-2), 190-197.[1] Link

-

Palczewski, K. (2006).[1] G protein-coupled receptor rhodopsin. Annual Review of Biochemistry, 75, 743-767.[1] Link[1]

-

NIST Chemistry WebBook. (2025).[1] Retinoic acid, methyl ester Properties.[1][8][9] National Institute of Standards and Technology. Link

Sources

- 1. Retinoic acid, methyl ester [webbook.nist.gov]

- 2. Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sciex.com [sciex.com]

- 5. sav.sk [sav.sk]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. LIPID MAPS [lipidmaps.org]

- 8. Retinoic acid, methyl ester (CAS 339-16-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. researchgate.net [researchgate.net]

literature review of 11-cis-retinoid derivatives in phototransduction

This technical guide provides a rigorous analysis of 11-cis-retinoid derivatives, focusing on their mechanistic role in phototransduction, structural modifications for therapeutic stability, and experimental validation.

Scope: Mechanistic Analysis, Structural Analogues, and Therapeutic Protocols Audience: Senior Researchers, Medicinal Chemists, and Pharmacologists

Part 1: Mechanistic Foundation & The Chromophore Switch

The fidelity of vertebrate vision hinges on the inverse agonism of 11-cis-retinal . Unlike typical GPCR ligands that bind and activate, 11-cis-retinal covalently binds to Lysine 296 (Lys296) of opsin via a protonated Schiff base (PSB), locking the receptor in an inactive conformation.

The Activation Trajectory

The transition from dark state to active Meta-II involves precise steric triggers. Derivatives are often designed to probe or bypass these specific checkpoints:

-

Steric Lock: 11-cis-retinal acts as a brace between Transmembrane (TM) helices 3, 5, and 6.

-

Photoisomerization: Photon absorption triggers rotation about the C11=C12 bond (femtoscond scale), generating high-energy all-trans intermediates (Batho-, Lumi-, Meta-I).

-

Helix Tilt: The steric clash of the all-trans isomer forces TM6 to tilt outward, exposing the cytoplasmic G-protein binding site.

Visualization: The Isomerization Logic

The following diagram delineates the causal flow from photon absorption to G-protein activation, highlighting where "Locked" and "Bypass" derivatives intervene.

Figure 1: Logic flow of GPCR activation via retinoid isomerization. Note the inhibitory role of locked analogues and the restorative entry point of 9-cis-retinal.

Part 2: Structural Derivatives & Functional Impact

Modifying the retinylidene polyene chain alters spectral tuning, thermal stability, and quantum yield.

9-cis-Retinal (The Therapeutic Bypass)

In conditions like Leber Congenital Amaurosis (LCA) , the RPE65 enzyme fails to re-isomerize all-trans back to 11-cis.[1][2]

-

Mechanism: 9-cis-retinal is thermodynamically more stable than 11-cis but less stable than all-trans. It spontaneously binds apo-opsin to form Isorhodopsin .

-

Efficacy: Isorhodopsin is photoactive but exhibits a hypsochromic shift (λmax ~487 nm vs 500 nm for Rhodopsin) and slightly reduced quantum efficiency (~0.22 vs 0.67).

-

Clinical Utility: Delivered as 9-cis-retinyl acetate (prodrug), it bypasses the defective RPE65, restoring rod function in Rpe65-/- models.

Locked Analogues (Mechanistic Probes)

To prove that isomerization drives activation, researchers synthesize "locked" derivatives.

-

C11=C12 Locked (5-membered ring): Prevents isomerization. Even under intense illumination, these derivatives do not activate Transducin, confirming that photon absorption alone (without atomic motion) is insufficient for signaling.

-

Applications: Used in NMR studies to map the "Dark State" constraints without risk of accidental bleaching.

Fluorinated Derivatives

Fluorine substitution probes the electrostatic environment of the binding pocket.

-

11-cis-12-fluororetinal: The strong electronegativity of fluorine alters the pKa of the Schiff base.

-

Metabolic Stability: Fluorination at metabolic soft spots (e.g., C19/C20 methyls) can retard degradation by retinoid dehydrogenases, prolonging half-life in vivo.

Data Summary: Derivative Comparison

| Derivative Class | Representative Compound | Interaction Type | λmax (nm) | Activation Capability | Primary Application |

| Native | 11-cis-retinal | Inverse Agonist | 500 | High (100%) | Natural Vision |

| Isomer Bypass | 9-cis-retinal | Inverse Agonist | 487 | Moderate (~70%) | LCA Therapy (RPE65 bypass) |

| Steric Lock | 11-cis-locked (C5-ring) | Antagonist | ~490 | None (0%) | Structural Biology (NMR/Crystal) |

| Electronic Probe | 11-cis-12-fluoro-retinal | Modified Inverse Agonist | 480-510 | Variable | Probing Schiff Base pKa |

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Opsin Regeneration Assay

Objective: Quantify the binding affinity and regeneration rate of a novel retinoid derivative with apo-opsin.

Prerequisites:

-

Apo-Opsin Source: ROS (Rod Outer Segments) from bleached bovine retina OR HEK293 cells expressing recombinant opsin (purified in DDM/LMNG detergent).

-

Spectrophotometer: UV-Vis with temperature control (20°C).

Workflow:

-

Baseline Correction:

-

Place apo-opsin sample (typically 2-5 µM) in the cuvette.

-

Record baseline spectrum (250–650 nm). Validation: Absence of peak at 500 nm confirms "Apo" state.

-

-

Derivative Addition:

-

Dissolve retinoid derivative in EtOH or DMF (Keep stock concentrated to ensure <1% v/v solvent in protein sample).

-

Add 1.5x molar excess of derivative to the cuvette under dim red light (Kodak Wratten #2).

-

-

Kinetic Monitoring:

-

Measure absorbance at expected λmax (e.g., 490-500 nm) every 30 seconds for 60 minutes.

-

Causality: The rise in absorbance follows pseudo-first-order kinetics, representing the formation of the Schiff base.

-

-

Hydroxylamine Challenge (Critical Validation Step):

-

Add neutral hydroxylamine (NH2OH) to final 50 mM.

-

Logic: NH2OH hydrolyzes random Schiff bases (non-specific binding) but cannot access the specific hydrophobic pocket of properly folded Rhodopsin.

-

Pass Criteria: If the 500 nm peak remains stable, the derivative is correctly bound in the pocket. If absorbance drops, the binding was non-specific.

-

Protocol B: The Visual Cycle Bypass (In Vivo Logic)

This diagram illustrates how 9-cis-retinoids bypass the RPE65 blockade in disease models.

Figure 2: Mechanism of action for 9-cis-retinyl acetate in bypassing RPE65 defects.

Part 4: References

-

Palczewski, K. (2006). G protein-coupled receptor rhodopsin.[3][4] Annual Review of Biochemistry.

-

Maeda, T., et al. (2009). Qlt091001, a 9-cis-retinal analog, is well-tolerated by retinas of mice with chromophore defects. Investigative Ophthalmology & Visual Science.

-

Kefalov, V. J., et al. (2005). Role of the visual cycle in rod and cone photoreceptor dark adaptation. Proceedings of the National Academy of Sciences.

-

Nakamichi, H., & Okada, T. (2006). Crystallographic analysis of primary visual photochemistry. Angewandte Chemie International Edition.

-

Crouch, R. K., et al. (1996). Retinal analogs: Probes for the function of the visual pigment. Photochemistry and Photobiology.[1][5][6]

Sources

- 1. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Mechanism of Rhodopsin Activation as Examined with Ring-constrained Retinal Analogs and the Crystal Structure of the Ground State Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Leber's congenital amaurosis and the role of gene therapy in congenital retinal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cis Retinol oxidation regulates photoreceptor access to the retina visual cycle and cone pigment regeneration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Stereoselective Synthesis Protocols for 11-cis-Retinoic Acid Methyl Ester

An Application Note and Protocol Guide

Abstract

The 11-cis-retinoid scaffold is of paramount importance in biological systems, most notably as the chromophore of rhodopsin, the photoreceptor protein central to the visual transduction cascade.[1] The synthesis of 11-cis-retinoids, including 11-cis-retinoic acid methyl ester, presents significant challenges due to the inherent instability of the sterically hindered C11-C12 cis-double bond.[1] This bond is susceptible to isomerization induced by light, heat, and acidic or basic conditions, which often leads to the formation of complex isomeric mixtures and low yields of the desired product.[1] This guide provides an in-depth analysis of robust and stereoselective synthetic strategies to overcome these challenges. We will detail field-proven protocols, explain the mechanistic rationale behind key transformations, and present data to guide researchers in the successful synthesis of this critical molecule.

Introduction: The Synthetic Challenge of the 11-cis Geometry

The visual cycle in vertebrates is a remarkable enzymatic process that regenerates 11-cis-retinal from its all-trans isomer after photoisomerization.[2][3] This biological feat, achieved by enzymes like RPE65, highlights the specific and crucial nature of the 11-cis geometry.[4] For chemists, replicating this stereoselectivity in the lab is a formidable task.

Traditional olefination methods, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which are workhorses for C=C bond formation, have proven inefficient for directly installing the 11-cis double bond. These reactions often yield mixtures of isomers with the 11-cis product constituting 25% or less of the total, largely because the basic reaction conditions promote isomerization to the more thermodynamically stable trans isomers.[1]

Consequently, successful strategies have evolved to circumvent this issue by either:

-

Isomerizing a stable precursor: Photochemical isomerization of an all-trans retinoid can yield the 11-cis isomer, but this typically produces a mixture of various cis-isomers (e.g., 9-cis, 13-cis) requiring extensive purification.[5][6]

-

Constructing the key bond via modern organometallic chemistry: Convergent approaches using metal-catalyzed cross-coupling reactions offer high stereospecificity.[7]

-

Stereoselectively reducing a triple bond: The most effective strategies often involve the synthesis of a more stable 11-yne (alkyne) retinoid precursor, followed by a stereoselective semi-hydrogenation to furnish the desired Z-alkene.[1]

This guide will focus on the latter two chemical approaches, which offer superior control and scalability for laboratory synthesis.

Strategic Protocol I: Semi-Hydrogenation of an 11-Yne Precursor

This strategy is one of the most effective and general non-photochemical methods for preparing 11-cis-retinoids. The core principle involves the construction of a retinoid backbone containing a C11-C12 triple bond, which is then stereoselectively reduced to the cis-double bond in the final stages of the synthesis. The use of an alkyne precursor avoids the problem of premature isomerization.

Causality and Experimental Choices

The key to this protocol's success is the final reduction step. Lindlar's catalyst, a standard for alkyne to cis-alkene reduction, can be sluggish and inefficient for this sterically hindered substrate. An alternative and highly effective method is a zinc-mediated reduction. The use of copper/silver-activated zinc dust provides a mild and highly selective system for this transformation, yielding the 11-cis isomer with high fidelity.[1]

Workflow Diagram: 11-Yne Reduction Strategy

Caption: Workflow for the synthesis of 11-cis-retinoic acid methyl ester via an 11-yne precursor.

Detailed Experimental Protocol (Adapted from Borhan et al.[1])

Step 1: Synthesis of the 11-Yne Retinol Precursor This multi-step process typically starts from β-ionone and builds the polyene chain using standard olefination and coupling reactions, culminating in an 11-yne retinoid structure. The exact route to this precursor can vary, but the crucial intermediate is the 11-yne retinoid.

Step 2: Activated Zinc Reduction (Semi-Hydrogenation)

-

Prepare activated zinc: Stir zinc dust (10 eq) in a 10% HCl solution for 2 minutes. Filter and wash successively with water, ethanol, and diethyl ether. Dry under vacuum.

-

In a separate flask, stir the activated zinc in an aqueous solution of CuSO4 (0.1 M) for 30 minutes, followed by an aqueous solution of AgNO3 (0.1 M) for 30 minutes. Filter, wash with water, ethanol, and ether, and dry under vacuum.

-

Dissolve the 11-yne-retinol precursor (1 eq) in a suitable solvent (e.g., methanol/water).

-

Add the freshly prepared Cu/Ag-activated zinc (excess) to the solution.

-

Stir the reaction mixture vigorously under an inert atmosphere (Argon) at room temperature. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the zinc.

-

Extract the filtrate with a nonpolar solvent (e.g., hexane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the resulting 11-cis-retinol by flash chromatography on silica gel, taking care to protect the product from light.

Step 3: Oxidation to 11-cis-Retinoic Acid

-

Dissolve the purified 11-cis-retinol (1 eq) in a suitable solvent (e.g., dichloromethane).

-

Add an oxidizing agent. A two-step oxidation is common: first to the aldehyde, then to the acid. For example, use manganese dioxide (MnO2) to get 11-cis-retinal, followed by oxidation with sodium chlorite (NaClO2).

-

Stir the reaction at room temperature, protected from light. Monitor by TLC.

-

Upon completion, quench the reaction appropriately and work up to isolate the crude 11-cis-retinoic acid.

Step 4: Methyl Esterification

-

Dissolve the crude 11-cis-retinoic acid in a solvent mixture like toluene/methanol.

-

Add a methylating agent. A safe and effective option is (trimethylsilyl)diazomethane (TMS-diazomethane), added dropwise at 0 °C until a persistent yellow color is observed.

-

Quench any excess reagent with a few drops of acetic acid.

-

Remove the solvent under reduced pressure.

-

Purify the final product, 11-cis-retinoic acid methyl ester, by preparative HPLC.

Data Summary

| Step | Transformation | Key Reagents | Typical Yield | Stereoselectivity (11-cis:trans) |

| 2 | 11-Yne to 11-cis-ene | Activated Zn (Cu/Ag) | High | >13:1[1] |

| 3 | Alcohol to Acid | MnO2, NaClO2 | Good | Isomerization is minimal |

| 4 | Acid to Methyl Ester | TMS-diazomethane | Quantitative | No isomerization |

Strategic Protocol II: Palladium-Catalyzed Cross-Coupling

A highly convergent and stereospecific alternative involves the use of modern cross-coupling chemistry, such as the Suzuki-Miyaura or Stille reactions.[7] This approach constructs the C10-C11 or C12-C13 bond, uniting two smaller fragments while preserving the pre-defined stereochemistry of each piece.

Principle and Rationale

The power of this method lies in its convergence and stereochemical control. The required 11-cis geometry is pre-installed in one of the coupling partners as a stable (Z)-1-alkenylmetal species.[7] Palladium-catalyzed cross-coupling reactions are known for their high fidelity in preserving the stereochemistry of the double bonds in both the organometallic reagent and the vinyl halide/triflate partner. This avoids the use of harsh conditions that could cause isomerization of the final polyene system.

Generalized Workflow: Suzuki-Miyaura Coupling

Caption: Convergent synthesis of the 11-cis-retinoid backbone via Suzuki-Miyaura cross-coupling.

Protocol Outline

-

Synthesis of Coupling Partners: Prepare the two key fragments:

-

Fragment A: A trans-polyenyl electrophile, such as a vinyl iodide or triflate, containing the β-ionone ring system.

-

Fragment B: A (1Z,3E)-pentadienyl boronate or stannane. The Z-geometry of the terminal double bond in this fragment is crucial as it will become the 11-cis bond in the final product.

-

-

Cross-Coupling Reaction:

-

Dissolve the vinyl halide (Fragment A, 1 eq) and the organoborane (Fragment B, ~1.2 eq) in a suitable solvent system (e.g., THF/water).

-

Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3 or K3PO4).

-

Heat the reaction mixture under an inert atmosphere until completion, monitoring by HPLC.

-

Perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.

-

-

Final Transformations: Convert the resulting retinoid from the coupling reaction to the target methyl ester using the oxidation and esterification steps described in Protocol I.

Characterization and Purification

Due to the light-sensitive nature of retinoids, all manipulations should be performed under amber or red light, and solvents should be degassed.

-

Purification: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating cis/trans isomers of retinoids. A normal-phase column (e.g., silica) is often used to achieve baseline separation of the 11-cis isomer from other isomers like all-trans, 9-cis, and 13-cis.

-

Characterization:

-

¹H NMR: The proton signals in the olefinic region are highly diagnostic for confirming the stereochemistry of the double bonds.

-

UV-Vis Spectroscopy: The λmax value for 11-cis-retinoids is characteristically different from the all-trans isomer.

-

Mass Spectrometry: Confirms the molecular weight of the final product.

-

Conclusion

The stereoselective synthesis of 11-cis-retinoic acid methyl ester is a challenging but achievable goal. While classical olefination methods are often low-yielding, modern synthetic strategies provide excellent control and efficiency. The semi-hydrogenation of an 11-yne precursor offers a robust and general route, while palladium-catalyzed cross-coupling provides a highly convergent and stereospecific alternative. The choice of protocol will depend on the specific starting materials available and the scale of the synthesis. Careful execution of the experimental procedures, coupled with rigorous purification and characterization under light-protected conditions, is essential for obtaining the target molecule in high isomeric purity.

References

- The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. PMC.

- Highly convergent, stereospecific synthesis of 11-cis-retinoids by metal-catalyzed cross-coupling reactions of (Z)-1-alkenylmetals. PubMed.

- Efficient Synthesis of 11-cis-Retinoids. Columbia University.

- Identification and Study of Two New 11-cis-Retinyl Ester Synthases in the Retina. IOVS.

- Z-isomerization of retinoids through combination of monochromatic photoisomerization and metal c

- Photodecomposition and Phototoxicity of N

- Stereochemical inversion at C-15 accompanies the enzymatic isomerization of all-trans- to 11-cis-retinoids. PubMed.

- Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MF

- Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MF

- Isomerization of 11-cis-retinoids to all-trans-retinoids in vitro and in vivo. PubMed - NIH.

- Shedding new light on the gener

- Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. Journal unavailable.

- Theoretical Study of the Photoisomerization Mechanism of All-Trans-Retinyl Acetate.

- Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. PMC - NIH.

- Optimization of the enzymatic production of 11-cis-retinal in RPE under...

- Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. PMC - NIH.

- Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MF

Sources

- 1. columbia.edu [columbia.edu]

- 2. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Z-isomerization of retinoids through combination of monochromatic photoisomerization and metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Highly convergent, stereospecific synthesis of 11-cis-retinoids by metal-catalyzed cross-coupling reactions of (Z)-1-alkenylmetals - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 11-cis-Retinoic Acid Methyl Ester as a Reference Standard in Chromatography

Introduction: The Critical Role of 11-cis-Retinoic Acid and the Utility of its Methyl Ester as a Reference Standard

11-cis-retinoic acid is a pivotal, naturally occurring retinoid, an isomer of retinoic acid, which belongs to the vitamin A family. Its significance is deeply rooted in the biochemistry of vision, where it plays a crucial role in the visual cycle, the complex enzymatic pathway that regenerates the chromophore 11-cis-retinal, essential for light detection in the retina. Beyond its role in vision, 11-cis-retinoic acid is also implicated in various other biological processes, including gene regulation and cellular differentiation.

The inherent instability of retinoids, which are susceptible to isomerization and degradation by light, heat, and oxygen, presents a significant analytical challenge.[1][2] For accurate and reproducible quantification in research, drug development, and quality control, a stable and well-characterized reference standard is paramount. The methyl ester of 11-cis-retinoic acid offers a more stable alternative to the free acid, making it an excellent candidate for a reference standard in chromatographic applications such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and utilization of 11-cis-retinoic acid methyl ester as a reference standard.

Physicochemical Properties and Handling of 11-cis-Retinoic Acid Methyl Ester

Understanding the inherent properties of 11-cis-retinoic acid methyl ester is fundamental to its effective use as a reference standard.

1.1. Chemical Structure and Properties

-

Molecular Formula: C₂₁H₃₀O₂

-

Molecular Weight: 314.47 g/mol

-

Appearance: Typically a crystalline solid or an oil.

-

Solubility: Soluble in organic solvents such as methanol, ethanol, acetonitrile, and chloroform. Sparingly soluble in water.

-

UV-Vis Absorption: Exhibits a characteristic UV absorption spectrum with a maximum absorbance (λmax) around 340-360 nm in methanol, which is crucial for its detection and quantification by UV-Vis spectrophotometry and HPLC with UV detection.

1.2. Critical Handling and Storage Procedures

The stability of the 11-cis-retinoic acid methyl ester reference standard is contingent upon strict adherence to proper handling and storage protocols.

-

Light Sensitivity: All work with the standard should be performed under subdued light conditions, preferably using amber-colored glassware or light-blocking tubes.[3] Exposure to direct sunlight or strong artificial light can induce isomerization to other stereoisomers, compromising the integrity of the standard.

-

Oxygen Sensitivity: The polyunsaturated chain of the retinoid is prone to oxidation. Solutions should be prepared with degassed solvents, and the headspace of vials should be purged with an inert gas like nitrogen or argon before sealing.

-

Temperature Stability: The reference standard, both in solid form and in solution, should be stored at low temperatures, ideally at -20°C or -80°C, to minimize degradation.[1]

-

Solvent Purity: High-purity, HPLC-grade solvents are essential to prevent the introduction of impurities that could interfere with the analysis or degrade the standard.

Preparation of Standard Solutions

Accurate preparation of standard solutions is the cornerstone of quantitative analysis. The following protocol outlines the steps for preparing a stock and working standard solutions of 11-cis-retinoic acid methyl ester.

2.1. Materials and Equipment

-

11-cis-retinoic acid methyl ester reference standard (of known purity)

-

Amber-colored volumetric flasks (Class A)

-

Calibrated analytical balance

-

HPLC-grade methanol or ethanol

-

Inert gas (nitrogen or argon)

-

Pipettes and tips

2.2. Protocol for Preparation of a Stock Standard Solution (e.g., 1 mg/mL)

-

Allow the sealed vial of 11-cis-retinoic acid methyl ester to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Accurately weigh a suitable amount (e.g., 10 mg) of the reference standard using a calibrated analytical balance.

-

Quantitatively transfer the weighed standard to a 10 mL amber-colored volumetric flask.

-

Add a small amount of HPLC-grade methanol to dissolve the standard completely. Gentle sonication in a cool water bath can aid dissolution.

-

Once dissolved, bring the solution to the mark with methanol.

-

Cap the flask and invert it several times to ensure homogeneity.

-

Purge the headspace of the flask with an inert gas before sealing.

-

Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst.

-

Store the stock solution at -20°C or below.

2.3. Protocol for Preparation of Working Standard Solutions

Working standard solutions for calibration curves are prepared by serial dilution of the stock solution.

-

Allow the stock solution to equilibrate to room temperature.

-

Using calibrated pipettes, perform serial dilutions of the stock solution with the appropriate mobile phase or a solvent compatible with the chromatographic system to prepare a series of working standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Use amber-colored volumetric flasks for all dilutions.

-

Purge the headspace of each flask with inert gas before sealing.

-

Prepare fresh working standards daily for optimal accuracy.

Chromatographic Analysis: HPLC Method

High-Performance Liquid Chromatography is the most common technique for the analysis of retinoids.[4][5][6] The following provides a robust starting point for method development and validation.

3.1. Recommended HPLC System and Conditions

A typical HPLC system for retinoid analysis consists of a pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

| Parameter | Recommended Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation of nonpolar to moderately polar compounds like retinoid esters. |

| Mobile Phase | Isocratic: Methanol/Water (e.g., 85:15 v/v) or Acetonitrile/Water | Simple, robust, and provides good resolution for many retinoid isomers.[7] |

| Gradient: Acetonitrile/Water with 0.1% Formic Acid | Offers flexibility for separating complex mixtures of retinoids with varying polarities.[4] | |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency and reasonable run times. |